molecular formula C21H29FN2O2 B6073677 2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6073677
M. Wt: 360.5 g/mol
InChI Key: FZZMUYBMJQPNIQ-UHFFFAOYSA-N
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Description

2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available reagents. One common approach is to use tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-3-17(4-2)19(25)24-13-11-21(15-24)10-5-12-23(20(21)26)14-16-6-8-18(22)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZMUYBMJQPNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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